Glutapyrone
Description
Contextualization of Glutapyrone as an Atypical 1,4-Dihydropyridine (B1200194) Derivative
This compound is scientifically identified as the disodium (B8443419) salt of 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)-glutaric acid. sidalc.netnih.gov It is frequently classified as an "atypical" 1,4-dihydropyridine derivative because it diverges from the primary characteristic of its chemical class. nih.govmdpi.comwur.nl Unlike classical DHPs, which are renowned for their potent calcium channel blocking activities, this compound exhibits little to no calcium antagonistic or agonistic properties. nih.govmdpi.comwur.nl
This deviation from the expected mechanism of action is a defining feature of this compound and other water-soluble DHPs. srce.hrnih.gov Instead of modulating calcium channels, this compound possesses an unusually broad spectrum of other biological activities. sidalc.netsidalc.net Research has highlighted its neuromodulatory, neuroregulatory, anticonvulsant, stress-protective, antiarrhythmic, and cognition-enhancing properties. sidalc.netwur.nlsidalc.net Furthermore, studies have investigated its genoprotective effects, where it has been shown to decrease spontaneous mutagenesis and protect DNA against damage from various sources like hydrogen peroxide and radiation. srce.hrnih.gov
This distinct pharmacological profile places this compound and similar compounds in a separate subclass of DHPs, where the biological effects are not linked to calcium channel modulation but to other mechanisms, such as antioxidant actions and interactions with multiple neurotransmitter systems. nih.govsrce.hrresearchgate.net
| Characteristic | Description | Reference |
| Chemical Name | Disodium salt of 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)-glutaric acid | sidalc.netnih.gov |
| Classification | Atypical, amino acid-containing 1,4-dihydropyridine (DHP) | nih.govmdpi.comwur.nl |
| Key Distinction | Lacks the calcium channel blocking activity typical of classical DHPs. | nih.govmdpi.com |
| Primary Properties | Water-soluble, neuromodulatory, neuroregulatory, anticonvulsant, stress-protective, genoprotective. | nih.govwur.nlsrce.hr |
| Molecular Concept | Considered a dipeptide-mimicking structure. | nih.gov |
Structural Characteristics and Classification of this compound as an Amino Acid-Containing 1,4-Dihydropyridine
The unique properties of this compound are a direct result of its specific molecular architecture. Its structure is based on a 1,4-dihydropyridine ring, substituted at the 2 and 6 positions with methyl groups and at the 3 and 5 positions with ethoxycarbonyl groups. The defining feature, however, is the substituent at the 4-position.
Unlike classical DHPs that typically bear an aromatic ring at this position, this compound features a glutamic acid moiety linked via a carboxamido (amide) bond. nih.govmdpi.com This classifies it as an amino acid-containing 1,4-dihydropyridine. mdpi.comwur.nl
Conceptually, the this compound molecule can be viewed as a dipeptide-mimicking structure. nih.gov It combines a "free" amino acid component (the glutamate (B1630785) moiety) with a "crypto" amino acid element, where a gamma-aminobutyric acid (GABA)-like structure is integrated into the DHP ring itself. nih.gov These two components are joined by a peptide bond, a feature that is central to its unique biological activity and distinguishes it fundamentally from other DHPs. nih.gov The presence of the amino acid and its salt form contributes to its water solubility, another feature that contrasts with the hydrophobic nature of many classical DHP calcium channel blockers. srce.hrsrce.hr
| Feature | Classical 1,4-Dihydropyridines | Atypical 1,4-Dihydropyridines (e.g., this compound) | Reference |
| Primary Mechanism | L-type calcium channel blockade | Not related to calcium channel modulation; diverse mechanisms | nih.govmdpi.comsrce.hr |
| Solubility | Generally hydrophobic | Often water-soluble | srce.hrsrce.hr |
| Substituent at C4 | Typically a substituted or unsubstituted aromatic ring | Can be varied; in this compound, it is an amino acid derivative | nih.govmdpi.com |
| Biological Effects | Vasodilation, antihypertensive | Neuromodulatory, genoprotective, cognition-enhancing | sidalc.netwur.nlsrce.hr |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125387-12-4 |
|---|---|
Molecular Formula |
C19H24N2Na2O9 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |
InChI Key |
PCVRFKNYANFYRA-IDMXKUIJSA-L |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |
Synonyms |
2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Glutapyrone
Classical and Modified Hantzsch Condensation Approaches for Glutapyrone Synthesis
The foundational structure of this compound, the 1,4-dihydropyridine (B1200194) (DHP) ring, is classically synthesized via the Hantzsch pyridine (B92270) synthesis. This method is a multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, usually ammonia. While effective for creating the DHP scaffold, the traditional Hantzsch synthesis generally produces racemic mixtures when applied to unsymmetrical 1,4-DHPs. mdpi.com
The synthesis of the specific DHP core of this compound, a derivative of 1,4-dihydroisonicotinic acid, employs a modified Hantzsch approach. The key starting materials for this reaction are:
An aldehyde component, specifically glyoxylic acid or its ester.
Two equivalents of a β-ketoester, such as ethyl acetoacetate (B1235776).
Ammonia as the nitrogen source. mdpi.comnih.gov
This condensation reaction assembles the 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine ring, which features a carboxyl group at the C4 position, a crucial functional handle for further modification. This specific precursor is also known as AV-153. mdpi.comnih.gov Various catalysts and conditions can be employed in modified Hantzsch reactions to improve yields and efficiency, such as using solid supports or alternative catalysts.
| Reactant Type | Specific Compound for this compound Precursor | Role in Reaction |
| Aldehyde | Glyoxylic Acid / Ester | Provides the C4 carbon of the DHP ring |
| β-Ketoester | Ethyl Acetoacetate | Provides carbons C2, C3, C5, C6 and associated substituents |
| Nitrogen Source | Ammonia | Provides the N1 nitrogen of the DHP ring |
Chemoenzymatic Synthesis of Enantiopure this compound and its Analogues
Achieving enantiomeric purity is a significant goal in the synthesis of DHP compounds, as different enantiomers often exhibit distinct biological activities. mdpi.com Chemoenzymatic synthesis has emerged as a powerful and advantageous alternative to classical chemical methods for producing enantiopure 1,4-DHP derivatives. tandfonline.comresearchgate.net This approach utilizes the high chemo-, regio-, and stereoselectivity of enzymes to perform specific transformations under mild conditions. sidalc.net
Hydrolytic enzymes, particularly lipases, are widely used for the kinetic resolution of racemic DHP mixtures or the asymmetrisation of prochiral DHP substrates. tandfonline.comresearchgate.net Notable enzymes in this field include Candida antarctica lipase (B570770) B (CAL-B) and Candida rugosa lipase (CRL). mdpi.comsidalc.net
The strategy for enzymatic resolution often involves introducing an enzymatically labile group, such as an acyloxymethyl ester, onto the DHP molecule. tandfonline.comsidalc.net The enzyme then selectively hydrolyzes this group on one enantiomer, allowing for the separation of the resolved products. For instance, the enantioselectivity of Candida rugosa lipase in the asymmetrisation of a prochiral bis[(isobutyryloxy)methyl] DHP derivative has been shown to be excellent, achieving an enantiomeric excess of ≥99%. sidalc.net While direct enzymatic resolution of the carboxylic acid group at the C4 position of the this compound precursor can be challenging, modifying the ester groups at the C3 and C5 positions provides a viable route for creating chiral analogues.
| Enzyme | Application in DHP Synthesis | Example Substrate Type |
| Candida antarctica lipase B (CAL-B) | Kinetic resolution, Asymmetrisation | Prochiral bis(ethoxycarbonylmethyl) substituted 4-aryl-1,4-DHPs sidalc.net |
| Candida rugosa lipase (CRL) | Kinetic resolution, Asymmetrisation | Acyloxymethyl esters of 1,4-DHP-3,5-dicarboxylates sidalc.net |
| Amano Acylase (Aspergillus melleus) | Kinetic resolution | 6-methoxycarbonylethylsulfanyl-1,4-dihydropyridines mdpi.com |
Derivatization Strategies and Preparation of Related 1,4-Dihydropyridine Compounds
This compound is a prime example of a derivatized 1,4-dihydropyridine. It is conceptualized as a dipeptide-mimicking compound where the DHP core is modified by the attachment of an amino acid. nih.gov Specifically, this compound is formed by creating an amide (peptide) bond between the 4-carboxyl group of the DHP precursor (2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acid) and the amino group of glutamic acid. nih.govpa2online.org The final compound is the disodium (B8443419) salt of this conjugate. nih.gov
This derivatization strategy highlights the importance of the C4 position as a point for chemical modification to generate novel DHP analogues with diverse properties. The intermediate AV-153 serves as the key platform for these modifications. mdpi.comnih.gov The addition of the glutamic acid moiety significantly alters the properties of the parent DHP; for example, this modification has been shown to abolish the DNA-interacting ability observed in the precursor molecule. pa2online.org Other amino acids, such as taurine, have also been used to create different C4-amide derivatives. pa2online.org
Stereoselective Synthesis of this compound
The stereoselective synthesis of 1,4-dihydropyridines is a major focus of medicinal chemistry because the chirality at the C4 position of the DHP ring is a critical determinant of biological function. mdpi.com Classical Hantzsch synthesis of unsymmetrical DHPs results in a racemic mixture, necessitating methods to produce single enantiomers. mdpi.comwur.nl
Several methodologies have been developed to achieve stereoselectivity:
Use of Chiral Auxiliaries: Incorporating a chiral group into one of the reactants can direct the stereochemical outcome of the cyclization.
Resolution of Diastereomers: Reacting the racemic DHP carboxylic acid with a chiral base (or a DHP base with a chiral acid) forms diastereomeric salts that can often be separated by crystallization. For example, Cinchona alkaloids have been used to resolve racemic DHP carboxylic acids. mdpi.com
Chromatographic Methods: Chiral stationary phases can be used to separate enantiomers on an analytical or preparative scale.
Enzyme-Catalyzed Kinetic Resolution: As detailed in section 2.2, enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. mdpi.comtandfonline.com
While the synthesis of this compound itself starts from an achiral aldehyde (glyoxylic acid), leading to an achiral DHP precursor (AV-153), the principles of stereoselective synthesis are paramount for producing chiral analogues and for understanding the structure-activity relationships within this class of compounds.
Identification of Synthetic Intermediates and Precursors in this compound Production
The production of this compound can be understood through a sequence of identifiable precursors and intermediates. The synthesis originates with simple, commercially available chemicals that form the core heterocyclic structure, which is then elaborated to yield the final compound.
The key stages and chemical entities are:
Initial Precursors: The synthesis begins with the fundamental components for the Hantzsch reaction:
Glyoxylic acid
Ethyl acetoacetate
Key Synthetic Intermediate: The condensation of these precursors yields the central intermediate, 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acid . This compound is also referred to in literature as AV-153 . mdpi.comnih.govresearchgate.net It possesses the fully formed DHP ring with the necessary carboxyl group at the C4 position.
Coupling Partner: The amino acid glutamic acid is used as the coupling partner to form the final amide linkage. pa2online.org
Final Product: The amide bond formation between AV-153 and glutamic acid results in 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)-glutaric acid . This compound is the disodium salt of this molecule. sidalc.netnih.gov
Synthetic Pathway Summary
| Stage | Compound Name | Role |
|---|---|---|
| 1 | Glyoxylic Acid + Ethyl Acetoacetate + Ammonia | Initial Precursors |
| 2 | 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydroisonicotinic acid (AV-153) | Key Intermediate |
| 3 | 2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine-4-carboxamido)-glutaric acid | Penultimate Product |
Preclinical Pharmacological and Biological Activities of Glutapyrone
Neuromodulatory and Neuroregulatory Actions
Glutapyrone demonstrates a diverse profile of activities affecting the central nervous system, from seizure protection to cognitive enhancement, mediated through complex interactions with various neurotransmitter systems. nih.govresearchgate.net
Studies have consistently reported that this compound possesses significant and long-lasting anticonvulsant properties in various experimental settings. nih.govresearchgate.net This activity is a core component of its neuroprotective profile, suggesting a potential to mitigate neuronal hyperexcitability. The pentylenetetrazole (PTZ)-induced seizure model is a standard method for evaluating potential antiepileptic drugs, particularly for generalized seizures. ijpp.com this compound has shown efficacy in such models, indicating its broad-spectrum anticonvulsant potential. nih.gov
Table 1: Summary of this compound's Anticonvulsant Activity
| Experimental Model | Finding | Reference |
|---|
This compound has demonstrated notable stress-protective and neurodeficit-preventive activities in preclinical studies. nih.govresearchgate.net These effects highlight its potential to shield the nervous system from various insults and prevent the development of neurological deficits. The compound's ability to confer protection in different neurodeficiency models has been a consistent finding in its pharmacological evaluation. nih.govresearchgate.net
Table 2: Protective Effects of this compound
| Protective Action | Context/Model | Finding | Reference |
|---|---|---|---|
| Stress-Protective | General stress models | Exhibits profound and long-term protective effects against stress. | nih.govresearchgate.net |
| Neurodeficit-Preventive | Various neurodeficiency models | Prevents the onset of neurological deficits. | nih.govresearchgate.netresearchgate.net |
| DNA Protection | In vitro cell culture (HeLa, B-lymphocytes) | Protects cells against DNA damage induced by oxidative stress. | researchgate.net |
Research indicates that this compound can act as a cognition enhancer. researchgate.net Studies have shown that it possesses memory-enhancing properties, contributing to its profile as a potential neuroprotective agent. researchgate.netuc.pt This cognitive improvement has been observed at low doses, suggesting a potent effect on the mechanisms underlying learning and memory. researchgate.net
Table 3: Cognitive and Memory Effects of this compound
| Activity | Experimental Context | Finding | Reference |
|---|---|---|---|
| Cognition Enhancement | Animal models | This compound demonstrates cognition-enhancing effects. | researchgate.net |
| Memory Improvement | Animal models | The compound has been shown to have a memory-enhancing effect. | researchgate.netuc.pt |
The wide-ranging central effects of this compound are believed to stem from its simultaneous action on multiple neurotransmitter systems rather than a single target. nih.govresearchgate.net Key systems influenced include the GABAergic and catecholaminergic pathways.
While this compound's structure contains a "crypto" GABA element, its interaction with the GABAergic system appears to be indirect. nih.gov In vitro studies have shown that this compound does not directly bind to ionotropic glutamate (B1630785) or GABA(A)/Bzd receptors. nih.gov Despite this lack of direct receptor interaction, its pharmacological profile strongly suggests a functional modulation of the GABAergic system. nih.govresearchgate.net This indicates that this compound's effects may be secondary to actions on intracellular events, possibly related to G protein signaling. nih.gov
This compound has been shown to influence catecholaminergic pathways. nih.govresearchgate.net A significant finding is its ability to markedly enhance motor hyperactivity induced by the dopamine-releasing agent D-amphetamine. nih.gov This suggests a modulatory role in dopamine-mediated behaviors. The compound's broad pharmacological spectrum is thought to be, in part, a result of its influence on catecholamine systems, alongside its effects on GABAergic transmission. nih.gov
GABAergic System Interactions
Influence on Calcium Ion Uptake by Synaptosomes
Research into the neuroprotective mechanisms of this compound has included the examination of its effects on neuronal calcium influx, a critical process in neurotransmission and excitotoxicity. Studies utilizing rat cortical synaptosomes, which are isolated nerve terminals, have been instrumental in this area. In experiments designed to measure the uptake of radioactive calcium ions (⁴⁵Ca²⁺) following depolarization induced by high potassium concentrations (55 mM K⁺), this compound was observed to have no significant influence on calcium ion uptake. nih.govresearchgate.net This lack of effect on voltage-gated calcium channels in synaptosomes is a key finding that distinguishes this compound from classical 1,4-dihydropyridine (B1200194) (DHP) compounds like nifedipine (B1678770) and nimodipine, which are defined by their potent calcium channel blocking activities. nih.govresearchgate.net
Receptor Binding Profiles and Lack of Direct Calcium Antagonistic Properties
This compound is distinguished from typical 1,4-dihydropyridine (DHP) derivatives by its unique receptor binding profile and its lack of direct calcium antagonistic or agonistic properties. researchgate.netsrce.hr This has been consistently demonstrated in various preclinical studies. nih.govresearchgate.net The compound's molecular structure, which can be viewed as a dipeptide-mimicking entity combining glutamate and a "crypto" GABA element, initially suggested a potential interaction with glutamatergic systems. researchgate.net However, in vitro receptor binding assays have shown that this compound, even at concentrations ranging from 1 µM to 1 mM, does not displace radioligands for NMDA ([³H]TCP) or non-NMDA ([³H]KA and [³H]AMPA) glutamate receptors in rat cortical membranes. researchgate.netsrce.hr
Furthermore, investigations have confirmed that this compound does not interact with ionotropic glutamate and GABA(A)/Bzd receptors. researchgate.netsrce.hr It also does not appear to affect N- and M-cholinergic processes. nih.govresearchgate.net The absence of direct interaction with these major neurotransmitter receptors, combined with its lack of influence on calcium channels, suggests that its broad pharmacological activities are not mediated by direct receptor antagonism or agonism. researchgate.net It is hypothesized that the functional properties of this compound may be secondary to its effects on intracellular signaling events, potentially those related to G proteins. researchgate.netsrce.hr
| Receptor/Channel | Interaction with this compound | Finding |
| L-type Calcium Channels | No | Does not influence ⁴⁵Ca²⁺ uptake in rat cortical synaptosomes. nih.govresearchgate.net |
| NMDA Receptors | No | Failed to affect [³H]TCP ligand binding in rat cortical membranes. researchgate.netsrce.hr |
| AMPA/Kainate Receptors | No | Failed to affect [³H]AMPA and [³H]KA ligand binding in rat cortical membranes. researchgate.netsrce.hr |
| GABA(A)/Bzd Receptors | No | Lacks direct interaction. researchgate.netsrce.hr |
| N- and M-cholinergic Systems | No | Does not affect these processes. nih.govresearchgate.net |
Effects on Motor Activity in Pharmacological Models
Studies in rodent models have revealed that this compound can significantly modulate motor activity, particularly in paradigms involving the stimulation of the dopaminergic and glutamatergic systems. In rats, this compound has been shown to markedly enhance the motor hyperactivity induced by the administration of phencyclidine (PCP), a non-competitive NMDA receptor antagonist. researchgate.netsrce.hr Similarly, it potentiates the hyperlocomotor effects of D-amphetamine, a compound known to release dopamine (B1211576) and other catecholamines. researchgate.netsrce.hr This potentiation of pharmacologically-induced hyperactivity suggests an indirect modulatory role for this compound on catecholaminergic and GABAergic neurotransmitter systems, rather than a direct stimulant effect of its own. researchgate.net
Activity in Animal Models of Affective Disorders
This compound has demonstrated a notable profile of activity in various animal models that are considered relevant for the study of affective and depressive disorders in humans. This suggests potential antidepressant-like properties. The compound has shown efficacy in classic predictive models, including the reversal of reserpine-induced ptosis (eyelid drooping) and hypothermia, which are states induced by the depletion of central monoamines. researchgate.netsrce.hr
Furthermore, this compound has been active in the forced swimming test, a widely used behavioral despair model where an increase in mobility is indicative of an antidepressant effect. researchgate.netsrce.hr Its activity has also been observed in the open field test. researchgate.net The broad spectrum of activity across these different models points towards a complex mechanism of action that likely involves concurrent modulation of multiple neurotransmitter systems, particularly those involving catecholamines and GABA. researchgate.net
| Animal Model | This compound Activity | Implication |
| Reserpine-induced ptosis and hypothermia | Active | Reversal of monoamine depletion effects. researchgate.netsrce.hr |
| Forced Swimming Test | Active | Suggests antidepressant-like effects. researchgate.netsrce.hr |
| Open Field Test | Active | Indicates effects on locomotor and exploratory behavior. researchgate.net |
| PCP-induced Hyperactivity | Potentiation | Modulates glutamatergic/dopaminergic pathways. researchgate.netsrce.hr |
| D-amphetamine-induced Hyperactivity | Potentiation | Modulates catecholaminergic pathways. researchgate.netsrce.hr |
Genoprotective and Genotoxic Effects of this compound
DNA Protection Against Oxidative Stress and Radiation-Induced Damage
This compound has been identified as a compound with significant genoprotective capabilities, particularly against damage induced by oxidative stress and radiation. srce.hrimi.hr Research has shown that this compound can protect DNA from the harmful effects of various agents, including hydrogen peroxide, peroxynitrite, and gamma-radiation. srce.hr In cellular models, this compound has demonstrated the ability to protect HeLa cells from damage caused by peroxynitrite. researchgate.netresearchgate.net It also protected human B-lymphocytes from DNA damage resulting from the oxidative stress induced by the HIV-derived Tat protein. researchgate.netresearchgate.net
Interestingly, some in vitro studies using acellular systems have yielded contrasting results. For instance, in a Fenton reaction system, this compound did not protect plasmid DNA and was observed to increase the concentration of hydroxyl radicals, indicating a potential pro-oxidant effect in this specific chemical environment. researchgate.net Despite this, the prevailing evidence from cellular studies suggests a protective role. It is hypothesized that this compound's genoprotective effects in living cells are not due to direct radical scavenging but rather stem from the mobilization of the cell's own DNA repair systems. researchgate.netresearchgate.net
Modulation of Mutagenesis and Mutation Frequencies
In addition to protecting the structural integrity of DNA, this compound also appears to play a role in modulating the frequency of genetic mutations. Studies have reported that this compound can decrease the rate of spontaneous mutagenesis. srce.hrimi.hr Furthermore, it has been shown to reduce the frequency of mutations induced by known chemical mutagens. srce.hrimi.hr For example, a protective effect against mutations induced by ethylmethane sulphonate (EMS) was observed in the spermatozoa of Drosophila that had been pre-treated with this compound during their larval stage. srce.hr This antimutagenic activity, coupled with its genoprotective properties, underscores the compound's potential to maintain genomic stability.
Proposed Mechanisms of DNA Protection and Repair System Mobilization
This compound has been identified as a compound that can enhance DNA repair and act as an antimutagenic and anticlastogenic agent. nih.govresearchgate.net It is proposed that this compound mobilizes DNA repair systems, a hypothesis supported by its ability to protect cells against DNA damage induced by various agents. nih.govfao.org For instance, this compound has demonstrated a protective effect in HeLa cells against damage caused by peroxynitrite. nih.gov It also protected B-lymphocytes from DNA damage under conditions of oxidative stress. nih.gov
The mechanism of DNA protection is likely indirect, as studies suggest this compound itself does not bind to DNA. researchgate.netnih.gov Instead of direct interaction, it is thought to enhance the cell's own repair mechanisms. researchgate.netresearchgate.net This mobilization of DNA repair systems could be a key factor in its observed genoprotective effects. nih.govfao.org The formation of its metabolite, AV-153, which is a known DNA binder, may also contribute to the stimulation of DNA repair. researchgate.net
DNA Binding Properties and Interactions
In vitro studies utilizing UV/VIS spectroscopy have shown that this compound does not exhibit DNA binding capacity. nih.gov This lack of direct interaction with the DNA molecule suggests that its protective effects are not mediated by intercalation or groove binding, which are common mechanisms for other DNA-protective agents. nih.gov This is a notable characteristic, as other 1,4-DHP derivatives, such as AV-153-Na, have been shown to interact with DNA. nih.gov The inability of this compound to bind to DNA underscores the hypothesis that its protective actions are likely due to the activation of cellular repair pathways or other indirect mechanisms. researchgate.netnih.gov
Concentration-Dependent Contextual Genotoxicity
While this compound often exhibits protective effects, there is evidence of concentration-dependent genotoxicity. researchgate.net At high concentrations, some 1,4-DHP compounds have been reported to damage DNA. researchgate.netdntb.gov.ua In studies with intact rats, the administration of this compound led to a significant increase in DNA damage in white blood cells, as measured by the comet assay. nbuv.gov.ua This effect was not observed in diabetic animals. nbuv.gov.ua
Furthermore, in vitro tests have indicated that this compound can have a pro-oxidant effect, increasing the concentration of hydroxyl radicals produced in the Fenton reaction. nih.gov This pro-oxidant activity did not, however, translate to protection of plasmid DNA from damage by the products of the Fenton reaction in the same study. nih.gov The genotoxic potential at higher concentrations highlights the complex, context-dependent nature of this compound's interaction with cellular systems. researchgate.net The formation of its metabolite AV-153, which is known to be genotoxic at high concentrations, could explain the observed DNA damage in white blood cells. nbuv.gov.ua
Impact on Gene Expression and Intracellular Signaling Pathways
This compound has been shown to modulate the expression of various genes involved in key intracellular signaling pathways, including those related to the proteasome, DNA repair, and free radical production.
Modulation of Proteasomal Subunit Gene Expression (e.g., Psma3, Psmb5, Psmc6, Psma6)
The ubiquitin-proteasome system is crucial for cellular protein homeostasis, and its dysregulation is linked to various diseases. nih.gov this compound has been found to influence the mRNA expression levels of several proteasomal subunit genes in rats. nih.govnih.gov
In a study where rats were treated orally with this compound for three days, the following effects on proteasomal gene expression were observed in the kidney:
Psmb5: Expression was increased. nih.gov
Psmc6: Expression was increased. nih.gov
Psma3: Expression was not affected. nih.gov
In the blood of the same animals, this compound led to an increase in Psmb5 expression. nih.govresearchgate.net The ability of this compound to modulate the expression of these proteasome subunit genes suggests a potential therapeutic role in conditions associated with impaired proteasomal function. nih.gov
Effect of this compound on Proteasomal Gene Expression in Rats
| Gene | Tissue | Effect |
|---|---|---|
| Psma3 | Kidney | No effect |
| Psmb5 | Kidney | Increased |
| Blood | Increased | |
| Psmc6 | Kidney | Increased |
Effects on DNA Repair Gene Expression (e.g., Parp1)
Poly(ADP-ribose) polymerase 1 (Parp1) is a key enzyme in the DNA repair process. nbuv.gov.ua this compound has been shown to modulate the expression of the Parp1 gene in rats. In both intact and diabetic rats, this compound increased the expression of the Parp1 gene in the kidneys. researchgate.netnbuv.gov.ua However, an adverse effect was noted in the blood, where its expression was decreased. researchgate.netnbuv.gov.ua This tissue-specific modulation of Parp1 expression suggests a complex regulatory role for this compound in the DNA repair process. nbuv.gov.ua
Effect of this compound on Parp1 Gene Expression in Rats
| Tissue | Animal Model | Effect |
|---|---|---|
| Kidney | Intact | Increased |
| Diabetic | Increased | |
| Blood | Intact | Decreased |
| Diabetic | Decreased |
Regulation of Free Radical Production-Related Gene Expression (e.g., iNos, XDh)
This compound also influences the expression of genes involved in the production of free radicals, such as inducible nitric oxide synthase (iNos) and xanthine (B1682287) dehydrogenase (XDh). researchgate.netnbuv.gov.ua
In a study on intact and diabetic rats, this compound stimulated iNos mRNA production in both the kidneys and blood. researchgate.netnbuv.gov.ua The effect was more pronounced in the kidneys of diabetic animals. researchgate.netnbuv.gov.ua Conversely, in the blood, the expression of iNos was down-regulated. researchgate.netnbuv.gov.ua
The expression of the XDh gene was significantly increased by this compound in the kidneys of both intact and diabetic animals. researchgate.netnbuv.gov.ua This upregulation of genes involved in oxidative processes may seem counterintuitive to a protective role, but it could be part of a hormetic response, where a mild stressor induces a beneficial adaptive response in the cells.
Effect of this compound on Free Radical Production-Related Gene Expression in Rats
| Gene | Tissue | Animal Model | Effect |
|---|---|---|---|
| iNos | Kidney | Intact | Increased |
| Diabetic | Increased (stronger effect) | ||
| Blood | Intact | Down-regulated | |
| Diabetic | Down-regulated | ||
| XDh | Kidney | Intact | Increased |
| Diabetic | Increased |
Other Biological Activities
Effects on Osteoblast-like Cell Growth and Viability
This compound has been evaluated as part of broader research into the effects of 1,4-dihydropyridine (DHP) derivatives on bone cells. A key study investigated the ability of various DHPs to modulate oxidative stress and the growth of human osteoblast-like cells (HOS cell line) in vitro. researchgate.netmdpi.comresearchgate.net This research aimed to identify compounds with potential therapeutic applications for osteoporosis, a condition linked to oxidative stress. mdpi.comresearchgate.net
The study subjected the HOS cells to mild oxidative stress using stressors like hydrogen peroxide and tert-butyl hydroperoxide to assess the protective and growth-modulating effects of the DHP compounds. mdpi.com The investigation measured several parameters, including cell viability, proliferation, the generation of reactive oxygen species (ROS), and intracellular glutathione (B108866) concentrations. mdpi.comresearchgate.net
Table 1: Summary of In Vitro Study on DHP Derivatives and Osteoblast-like Cells This interactive table summarizes the design of the study that included this compound.
| Parameter | Description |
|---|---|
| Cell Line | Human osteoblast-like cells (HOS) |
| Objective | To evaluate the potential of 1,4-dihydropyridine derivatives to act as antioxidants and modulate cell viability and growth under oxidative stress. |
| Stressors | Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBHP) |
| Endpoints Measured | Cell growth (viability and proliferation), Reactive Oxygen Species (ROS) generation, intracellular glutathione levels. |
| Finding for this compound | Classified as a Type IV DHP derivative; showed no activity in cell-free antioxidant assays. mdpi.com |
Interactions with Glucocorticoid Hormone Receptors
The interaction between this compound and glucocorticoid hormone receptors has been examined in vitro. A study assessed the ability of seventeen different 1,4-dihydropyridine (DHP) derivatives to inhibit the binding of radio-labeled dexamethasone (B1670325) to glucocorticoid receptors isolated from rat liver cytosol. nih.gov Dexamethasone is a potent synthetic glucocorticoid that binds specifically to these receptors.
The study categorized the tested DHP derivatives into three distinct groups based on their structural characteristics and their inhibitory activity. nih.gov this compound was placed in the third group, which consisted of ionogenic, water-soluble compounds. nih.gov This group of compounds, which also included carbatone and gammapyrone, was found to lack any significant ability to inhibit the binding of dexamethasone to the glucocorticoid receptors. nih.gov In contrast, more lipophilic (less water-soluble) DHPs, such as nifedipine and foridone, showed high inhibitory activity. nih.gov
This research indicates that this compound does not interact with glucocorticoid hormone receptors in this experimental model. nih.gov The water-soluble, ionogenic nature of this compound distinguishes it from the lipophilic DHPs that were found to be active. nih.gov
Table 2: Classification of 1,4-Dihydropyridine Derivatives in Glucocorticoid Receptor Binding Study This interactive table is based on the findings from the study on DHP interactions with glucocorticoid receptors.
| Group | Characteristics | Activity on Glucocorticoid Receptor Binding | Example Compounds |
|---|---|---|---|
| Group 1 | High lipophilicity | High inhibitory activity (IC₅₀ = 1.5-6.0 µM) | Nifedipine, Foridone |
| Group 2 | Moderate lipophilicity | Moderate inhibitory activity (IC₅₀ = 23-45 µM) | Cerebrocrast, Diethone |
| Group 3 | Ionogenic, water-soluble | Lacked activity | This compound , Carbatone, Gammapyrone |
Structure Activity Relationship Sar Studies of Glutapyrone and Its Analogues
Impact of Amino Acid Moiety and Dipeptide-Mimicking Structure on Pharmacological Profile
A defining characteristic of glutapyrone is the presence of an amino acid moiety, specifically a glutamate (B1630785) residue, which is linked to the DHP core via a peptide bond. nih.govresearchgate.net This feature is central to its unique pharmacological profile. The this compound molecule can be conceptualized as a dipeptide-mimicking structure, where the glutamate acts as a "free" amino acid and the DHP ring contains a "crypto" amino acid element. nih.govresearchgate.net This design allows it to interact with biological systems in ways that are distinct from simpler DHP compounds.
Analysis of Substituent Effects on the 1,4-Dihydropyridine (B1200194) Ring System
The 1,4-dihydropyridine (DHP) ring is a versatile scaffold that allows for chemical modifications at several positions, and these changes can dramatically alter the compound's biological activity. researchgate.net SAR studies on a wide range of DHP derivatives have established several key principles:
The DHP Ring Itself : The 1,4-DHP ring is considered essential for activity. sphinxsai.com Altering the ring by making it aromatic (a pyridine (B92270) ring) or fully saturated (a piperidine (B6355638) ring) generally abolishes or greatly reduces its pharmacological effects. sphinxsai.com
Substituents at C2 and C6 : These positions are typically occupied by small alkyl groups, like methyl groups in this compound, which are considered optimal for activity. sphinxsai.com
Substituents at C3 and C5 : Ester groups at these positions, such as the diethoxycarbonyl groups in this compound, are known to be favorable for the activity of many DHP compounds. sphinxsai.com The antioxidant activity of some water-soluble DHP derivatives has been shown to depend on the substituents at these positions. researchgate.net
Substituents at C4 : The group at the C4 position is a critical determinant of activity. The introduction of different substituents here can lead to a wide range of pharmacological effects. sphinxsai.com While many classical DHPs have an aryl group at this position, this compound features a carboxamido-glutaric acid group, which is central to its unique properties. nih.gov The rate of oxidation of the DHP ring, a key aspect of its chemical reactivity, is influenced by the steric and electronic properties of the C4 substituent. wur.nl
The following table summarizes general SAR findings for the 1,4-dihydropyridine ring based on broader studies of DHP compounds.
| Position of Substitution | Type of Substituent | General Effect on Activity |
| N1 | Substitution | Generally decreases or abolishes activity. sphinxsai.com |
| C2, C6 | Small alkyl groups | Considered optimal for activity. sphinxsai.com |
| C3, C5 | Ester groups | Favorable for activity. sphinxsai.com |
| C4 | Varied substituents | Critically determines the specific pharmacological profile. sphinxsai.com |
Stereochemical Considerations in this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in the activity of many pharmaceuticals, and this compound is no exception. The molecule contains chiral centers, meaning it can exist in different spatial configurations known as stereoisomers. mdpi.com
The most significant chiral center in this compound is within the L-glutamate moiety. nih.gov The use of the naturally occurring L-form of the amino acid is a deliberate design choice. In biological systems, proteins and receptors are themselves chiral, and they often exhibit a high degree of stereospecificity, meaning they will interact preferentially with one stereoisomer over another. While direct comparative studies on this compound isomers are not extensively detailed in the provided results, the principles of stereoselectivity are well-established for related compounds. For example, the enantiomers of the DHP compound BAY K 8644 show opposite effects on calcium channels. mdpi.com
Furthermore, when the substituents at the C3 and C5 positions of the DHP ring are different, the C4 carbon becomes a stereogenic center, leading to a pair of enantiomers that can have different biological activities. mdpi.com The stereospecificity of enzymes that metabolize related compounds further highlights the importance of stereochemistry; for instance, the enzyme LigG shows stereospecific activity towards different epimers of its substrate. nih.gov This underscores that the precise 3D structure of this compound is fundamental to its biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Glutathione-Derived Peptides and Related Antioxidant Structures
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical relationships between the chemical structure of a compound and its biological activity. rsc.orgnih.gov These models are valuable for predicting the activity of new compounds and for understanding the key molecular properties that drive a specific biological effect, such as antioxidant activity. nih.govmdpi.com
For compounds related to this compound, such as glutathione (B108866) and other antioxidant peptides, QSAR studies have yielded important insights. Glutathione itself is a tripeptide (glutamate-cysteine-glycine) and a major endogenous antioxidant. nih.govdrugbank.comnih.gov QSAR models developed for antioxidant peptides have shown that properties like hydrophobicity, steric bulk, and electronic characteristics of the amino acids are key determinants of their ability to scavenge free radicals. rsc.org
Key findings from QSAR studies on related peptides include:
The specific amino acids and their positions within the peptide are crucial. For some antioxidant peptides, the amino acids near the C-terminus play a more pivotal role than those at the N-terminus. rsc.org
The type of free radical being targeted and the experimental conditions can influence which structural properties are most important. rsc.org
For tripeptides, the presence of amino acids like Tryptophan (Trp), Tyrosine (Tyr), or Cysteine (Cys) at the third position has been found to be favorable for antioxidant capability. nih.gov
While a specific QSAR model for this compound itself is not detailed in the search results, the principles derived from QSAR studies of glutathione-derived peptides and other antioxidant structures are highly relevant. rsc.orgnih.gov These models help to rationalize the importance of the glutamate moiety in this compound and provide a framework for designing future analogs with potentially enhanced antioxidant or neuroprotective properties.
Preclinical Metabolism and Pharmacokinetics of Glutapyrone
Identification of Metabolic Pathways and Transformations
The 1,4-dihydropyridine (B1200194) (DHP) ring, a core structure in Glutapyrone, is susceptible to oxidation, a common metabolic fate for this class of compounds which converts them into their pyridine (B92270) derivatives. nih.gov Additionally, a significant metabolic reaction for this compound is the enzymatic removal of the glutamic acid moiety attached to the DHP core. researchgate.netfao.org This cleavage results in the formation of a major metabolite, which has been identified as AV-153. researchgate.netfao.orgresearchgate.netresearchgate.net This process indicates that this compound can act as a prodrug, where its metabolic conversion yields the active or otherwise pharmacologically significant molecule AV-153. googleapis.com The subsequent metabolism of AV-153 leads to the formation of smaller, yet to be fully characterized, compounds. researchgate.netfao.orgresearchgate.netresearchgate.net
These metabolic pathways are crucial for understanding the compound's disposition and activity within a biological system. pressbooks.pubwikipedia.org The transformation from this compound to AV-153 represents a significant alteration in the molecule's chemical structure, which in turn affects its interaction with biological targets. researchgate.net
Characterization of Metabolites (e.g., AV-153 Formation)
The principal metabolite of this compound identified in preclinical studies is AV-153. researchgate.netfao.org The formation of AV-153 occurs through the removal of the glutamic acid residue from the parent this compound molecule. researchgate.netfao.orgresearchgate.net Interestingly, AV-153 also serves as a chemical intermediate in the synthesis of this compound. mdpi.com
The characterization of AV-153 has revealed distinct physicochemical and biological properties compared to this compound. A key difference lies in their interaction with DNA. While this compound itself does not bind to DNA, its metabolite AV-153 is a potent DNA binder. researchgate.netresearchgate.net This property of AV-153 is significant, as it is believed to be responsible for some of the genotoxic effects observed at high concentrations. researchgate.netresearchgate.netresearchgate.net Following its formation, AV-153 is further broken down into smaller, unspecified metabolic products. researchgate.netfao.org
The table below provides a comparative overview of the known characteristics of this compound and its primary metabolite, AV-153.
| Feature | This compound | AV-153 |
| Structure | 1,4-DHP derivative with a glutamic acid residue. researchgate.net | 1,4-DHP derivative without the glutamic acid residue. researchgate.net |
| DNA Binding | Does not bind to DNA. researchgate.netresearchgate.net | Strong DNA binder. researchgate.net |
| Antioxidative Activity | Absent, as the carboxylate group in position 4 is distant from the DHP cycle. mdpi.com | Possesses antioxidative activity due to the carboxylate anion in position 4. mdpi.com |
| Biological Role | Can be considered a prodrug. googleapis.com | Active metabolite responsible for certain in vivo effects. researchgate.netfao.org |
| Further Metabolism | Metabolized to AV-153. researchgate.netfao.org | Metabolized to smaller compounds. researchgate.netfao.org |
This table is generated based on the data available in the provided text.
Influence of Metabolic Fate on Biological Activities
The metabolic conversion of this compound to its metabolite AV-153 has a profound influence on its observed biological activities, helping to explain discrepancies between in vitro (cell culture) and in vivo (living animal) studies. researchgate.netfao.orgresearchgate.net
In vitro, this compound has been shown to protect cultured cells from DNA damage induced by agents like peroxynitrite. researchgate.netresearchgate.net This protective effect appears to be mediated by the mobilization of DNA repair systems rather than by direct interaction with DNA, as this compound itself is not a DNA binder. researchgate.netresearchgate.net However, when administered to intact animal models, this compound led to an increase in DNA damage in white blood cells. researchgate.netfao.org
This apparent contradiction is explained by this compound's metabolism. The formation of the metabolite AV-153, which is a known DNA binder, is considered the primary reason for the DNA damage and the concurrent stimulation of DNA repair mechanisms observed in vivo. researchgate.netfao.orgresearchgate.netresearchgate.net The genotoxic effects of AV-153 are noted particularly at high concentrations. researchgate.net
Furthermore, the structural differences resulting from metabolism affect other activities. For instance, the antioxidative activity seen with AV-153, attributed to its carboxylate anion at position 4, is absent in this compound where this group is sterically distant from the core DHP ring. mdpi.com The metabolism of this compound also influences the expression of various genes. For example, this compound administration was found to increase the expression of genes such as Psmb5 and Psmc6 in the kidney, while its effects on other genes like Psma3 were negligible. nih.gov These complex effects highlight how the metabolic fate of this compound is a key determinant of its ultimate biological impact.
| Compound | In Vitro Effect (Cultured Cells) | In Vivo Effect (Animal Models) | Postulated Mechanism for In Vivo Effect |
| This compound | Protects against peroxynitrite-induced DNA damage. researchgate.netresearchgate.net | Causes DNA damage in white blood cells. researchgate.netfao.org | Acts as a prodrug, converting to the active metabolite AV-153. researchgate.netfao.org |
| AV-153 | Strong DNA binder. researchgate.net | Implicated in DNA damage and stimulation of DNA repair. researchgate.net | Direct binding to DNA. researchgate.net |
This table is generated based on the data available in the provided text.
Significance of Preclinical Pharmacokinetic Investigations
Preclinical pharmacokinetic studies are of paramount importance in the development and understanding of therapeutic agents like this compound. lidebiotech.comscholarsresearchlibrary.com These investigations, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, provide a critical bridge between in vitro findings and in vivo realities. researchgate.netnih.gov
For this compound, pharmacokinetic studies have been indispensable in resolving the conflicting observations between its effects in cell cultures and in living organisms. researchgate.netfao.org They revealed that the parent compound undergoes significant biotransformation, leading to the formation of the active metabolite AV-153. researchgate.netresearchgate.net This insight is crucial for pinpointing the precise molecular mechanisms underlying both the potential therapeutic actions and the genotoxic effects of 1,4-DHP derivatives. researchgate.netresearchgate.netdntb.gov.ua
More broadly, preclinical pharmacokinetic and toxicology assessments are foundational to modern drug development. lidebiotech.comscholarsresearchlibrary.comlabinsights.nl They help to:
Evaluate Safety and Efficacy: By understanding how a drug behaves in an animal model, researchers can predict its potential safety and effectiveness in humans. lidebiotech.com
Inform Clinical Trial Design: Pharmacokinetic data helps in determining appropriate dosing regimens and routes of administration for subsequent human trials. lidebiotech.comlabinsights.nl
Identify Potential Risks: These studies can uncover potential toxicities, such as the genotoxicity associated with high concentrations of the this compound metabolite AV-153, allowing for risk mitigation strategies. researchgate.netlidebiotech.com
Meet Regulatory Requirements: Regulatory agencies require comprehensive pharmacokinetic and toxicology data to ensure the quality, reliability, and safety of a new drug candidate before it can proceed to clinical trials. scholarsresearchlibrary.comlabinsights.nl
In essence, the preclinical pharmacokinetic investigation of this compound exemplifies why such studies are a cornerstone of pharmaceutical research, providing essential information that guides the entire drug development process and ensures a more complete understanding of a compound's behavior in a complex biological system. scholarsresearchlibrary.comnih.gov
Advanced Analytical Methodologies for Glutapyrone Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation of Glutapyrone from related substances, including precursors, degradation products, and metabolites like AV-153. researchgate.net These techniques are also the cornerstone for the quantitative determination of the compound in various matrices.
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of 1,4-dihydropyridine (B1200194) derivatives. For compounds structurally similar to this compound, reversed-phase HPLC is the method of choice. A typical HPLC method for a 1,4-dihydropyridine derivative involves a C8 or C18 stationary phase. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution is commonly employed to achieve optimal separation of the main compound from its impurities. researchgate.net
For the quantification of 1,4-dihydropyridine compounds, UV detection is frequently utilized, with the detection wavelength set at the absorption maximum of the DHP chromophore, which is typically in the range of 230-380 nm. researchgate.netchemrxiv.org The development of an HPLC assay for this compound would be a critical step in its preclinical development, enabling pharmacokinetic studies. uevora.ptscispace.com The sensitivity of such methods can reach the nanogram per milliliter (ng/mL) level, which is essential for analyzing biological samples. researchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of 1,4-Dihydropyridine Derivatives
| Parameter | Typical Value/Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (e.g., 45:55 v/v) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 - 100 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Note: This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound. |
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. metwarebio.com These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm). researchgate.net The increased efficiency of UHPLC is particularly valuable for resolving complex mixtures, such as those encountered in metabolism studies of compounds like this compound.
A UHPLC method for a compound analogous to this compound would likely employ a sub-2 µm particle size column, such as an Acquity UPLC BEH C18. nih.gov The higher pressure capabilities of UHPLC systems (up to 100 MPa) allow for higher mobile phase flow rates, drastically reducing run times, often to under 5 minutes. metwarebio.comhplc.eu The enhanced sensitivity of UHPLC, often coupled with photodiode array (PDA) detection, allows for the simultaneous quantification and spectral characterization of the analyte and its related substances. nih.gov
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are fundamental for the structural confirmation of this compound and for its quantification. These methods provide detailed information about the molecule's functional groups and electronic transitions.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. vscht.cz For 1,4-dihydropyridine derivatives, characteristic IR absorption bands are observed for the N-H stretching vibration (around 3300-3450 cm⁻¹), C=O stretching of the ester groups (around 1680-1700 cm⁻¹), and C=C stretching of the dihydropyridine (B1217469) ring. nih.govtandfonline.com The presence of the glutamic acid moiety in this compound would introduce additional characteristic bands for the carboxylic acid and amide groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. hmdb.ca Both ¹H and ¹³C NMR are used to confirm the structure of 1,4-dihydropyridine derivatives. researchgate.nettandfonline.com In the ¹H NMR spectrum of a typical 1,4-dihydropyridine, the proton at the 4-position of the ring gives a characteristic singlet at around 5.0 ppm, and the N-H proton appears as a broad singlet between 8.0 and 10.0 ppm. nih.govbrieflands.com The protons of the ester and the glutamic acid side chain in this compound would have distinct chemical shifts that would be assigned through 1D and 2D NMR experiments. researchgate.net
Table 2: General ¹H NMR Chemical Shift Ranges for 1,4-Dihydropyridine Derivatives
| Proton | Chemical Shift (δ, ppm) |
| N-H (Dihydropyridine) | 8.0 - 10.0 (broad singlet) |
| C4-H (Dihydropyridine) | 4.8 - 5.2 (singlet) |
| Aromatic Protons | 7.0 - 8.0 (multiplet) |
| Ester (OCH₂CH₃) | 3.7 - 4.2 (quartet), 1.1 - 1.3 (triplet) |
| C2,6-CH₃ | 2.1 - 2.3 (singlet) |
| Note: These are approximate ranges and the exact chemical shifts for this compound would be influenced by its specific substitution pattern and the solvent used. libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used for both qualitative and quantitative analysis. hplc.eu The 1,4-dihydropyridine ring is a strong chromophore, and its derivatives typically exhibit a characteristic UV absorption maximum. chemrxiv.org The position of this maximum can be influenced by the substituents on the ring. For many 1,4-DHP compounds, the primary absorption band is observed in the region of 350-380 nm. nih.gov The Beer-Lambert law allows for the quantification of the compound in solution by measuring its absorbance at a specific wavelength. hplc.eu
Mass Spectrometry-Based Techniques for Identification and Trace Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. wikipedia.org When coupled with a chromatographic separation technique such as HPLC or UHPLC, it becomes a powerful tool for the identification and quantification of compounds in complex mixtures at very low concentrations.
For a molecule like this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. nih.gov High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula. tandfonline.com
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov The fragmentation of the 1,4-dihydropyridine ring and the loss of the glutamic acid side chain would produce characteristic fragment ions, which are invaluable for confirming the structure of this compound and for identifying its metabolites in biological samples. nih.govnih.gov
Electrochemical Methods for Detection and Characterization
Electrochemical methods are valuable for characterizing 1,4-DHP derivatives like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are employed to investigate the electrochemical behavior and antioxidant potential of this class of compounds. jrespharm.comresearchgate.net
These voltammetric studies typically focus on the oxidation of the 1,4-dihydropyridine ring. nih.gov For instance, studies on various 1,4-DHP derivatives using a glassy carbon electrode show an irreversible single-peak oxidation process, which is diffusion-controlled. nih.gov The general mechanism involves a two-electron oxidation to form the corresponding pyridine (B92270) derivative. nih.gov By analyzing the peak current, researchers can assess the antioxidant activity of these compounds. For example, the antioxidant capacity can be evaluated by observing the decrease in the oxygen reduction peak current in the presence of the 1,4-DHP derivative. jrespharm.comjrespharm.com
Key parameters optimized for these analyses include pulse amplitude, pulse increment, and pulse time to ensure maximum sensitivity and repeatability of the measurements. jrespharm.com While specific studies detailing the electrochemical detection of this compound are not prevalent, the established methodologies for other 1,4-DHP derivatives provide a robust framework for its characterization. nih.govresearchgate.net These methods allow for the determination of kinetic and thermodynamic parameters, such as the charge transfer coefficient and diffusion coefficient, providing insight into the compound's redox properties. researchgate.net
Molecular and Cellular Assays for Biological Activity Assessment
Real-Time Polymerase Chain Reaction (RT-PCR) is a key technique used to quantify changes in gene expression following treatment with this compound. Research in animal models has shown that this compound can significantly modify the expression of genes involved in critical cellular processes like inflammation and DNA repair.
A study in intact and diabetic rats revealed that this compound alters the mRNA expression of several key enzymes. In the kidneys of both intact and diabetic animals, this compound stimulated the production of inducible nitric oxide synthase (iNos) mRNA and xanthine (B1682287) dehydrogenase (XDh) mRNA. researchgate.net It also increased the expression of the Poly (ADP-ribose) polymerase 1 (Parp 1) gene, which is involved in DNA repair. researchgate.net Interestingly, the effects in the blood were different, where this compound was found to down-regulate the expression of iNos and Parp 1. researchgate.net
| Gene | Tissue | Experimental Group | Effect |
|---|---|---|---|
| iNos | Kidney | Intact & Diabetic | Stimulated mRNA production |
| iNos | Blood | Intact & Diabetic | Down-regulated expression |
| Parp 1 | Kidney | Intact & Diabetic | Increased gene expression |
| Parp 1 | Blood | Intact & Diabetic | Decreased gene expression |
| XDh | Kidney | Intact & Diabetic | Significantly increased expression |
The Comet Assay, or single-cell gel electrophoresis, is a widely used method to detect DNA damage at the level of individual cells. Studies utilizing this assay have revealed a complex, context-dependent effect of this compound on DNA integrity.
In one study, the administration of this compound to intact rats led to a significant increase in DNA damage in white blood cells. researchgate.net However, this effect was not observed in diabetic animals, suggesting that the physiological state of the organism influences the compound's activity. researchgate.net The formation of a metabolite, AV-153, which is known to be a DNA binder and genotoxic at high concentrations, may explain the observed DNA damage and the subsequent stimulation of DNA repair mechanisms. researchgate.net
Conversely, other in vitro studies have demonstrated a protective role for this compound. For example, it was shown to protect HeLa cells against damage induced by peroxynitrite. researchgate.net It also protected B-lymphocytes against DNA damage caused by oxidative stress induced by the HIV Tat protein. researchgate.net These findings suggest that this compound may mobilize DNA repair systems within the cell. researchgate.net
| Cell/Animal Model | Condition | Observed Effect of this compound | Reference |
|---|---|---|---|
| Intact Rat White Blood Cells | In vivo administration | Significant increase in DNA damage | researchgate.net |
| Diabetic Rat White Blood Cells | In vivo administration | No effect on DNA damage | researchgate.net |
| HeLa Cells | In vitro, peroxynitrite-induced damage | Protected against DNA damage | researchgate.net |
| B-lymphocytes | In vitro, oxidative stress from HIV Tat protein | Protected against DNA damage | researchgate.net |
Cellular viability and proliferation assays are fundamental in determining the cytotoxic or growth-promoting effects of a compound. These assays, which include methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, measure the metabolic activity or membrane integrity of cells to quantify the number of living cells in a population. mdpi.comscielo.org.mxthermofisher.com
Furthermore, this compound has demonstrated tissue-specific effects. For example, when administered alone, it was found to increase the number of caspase-3-positive cells, a marker for apoptosis, in the brain. researchgate.net In contrast, in cardiac tissue subjected to azidothymidine-induced stress, this compound reduced the expression of both NF-kappaBp65 (an inflammation marker) and caspase-3, indicating a protective effect. researchgate.net These findings underscore the importance of using a variety of cell-based assays to build a comprehensive profile of this compound's biological activities.
Computational Chemistry and Theoretical Modeling of Glutapyrone
Molecular Docking Studies of Glutapyrone with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a biological target such as a protein or nucleic acid. nih.gov This method is crucial for understanding potential mechanisms of action and for identifying novel therapeutic targets.
While specific, detailed molecular docking studies focused exclusively on this compound are not extensively documented in publicly available literature, computational analyses of its interactions and those of its analogues provide significant insights. A critical finding from molecular studies is that this compound itself does not appear to bind to DNA. researchgate.net This is a noteworthy distinction from its primary metabolite, AV-153, which is known to be a DNA-binding agent. researchgate.net Docking experiments with the related sodium salt, AV-153-Na, predicted its ability to insert into single-strand breaks in DNA molecules.
Given this compound's structure, which includes a glutamic acid moiety, several protein families emerge as plausible biological targets. Enzymes involved in glutathione (B108866) metabolism, such as Glutathione S-transferases (GSTs) and Glutathione Reductase (GR), represent potential interacting partners. nih.govnih.gov Docking studies on these enzymes could elucidate whether this compound or its analogues act as inhibitors or modulators. Furthermore, early research has suggested a possible link between this compound and adenosine (B11128) receptors, making these another important class of targets for future docking simulations.
Computational docking studies on other 1,4-DHP derivatives have successfully identified interactions with various biological targets, suggesting potential avenues for this compound research. These targets include enzymes like PIM-1 kinase and DNA gyrase A. researchgate.net The binding modes and affinities calculated in these studies offer a basis for comparison and hypothesis generation for this compound.
Table 1: Potential Biological Targets for this compound Docking Studies
| Target Class | Specific Example(s) | Rationale / Relevance |
| Nucleic Acids | DNA (specifically damaged sites) | Metabolite AV-153 is a known DNA binder. researchgate.net |
| Receptors | Adenosine Receptors | Suggested as a potential target for this compound. |
| Enzymes | Glutathione S-transferases (GSTs), Glutathione Reductase (GR) | Structural relation to glutathione suggests a role in its metabolism. nih.govnih.gov |
| Kinases | PIM-1 Kinase | Identified as a target for other pyridine-containing compounds. researchgate.net |
| Proteasomes | 26S Proteasome Subunits | This compound has been shown to affect the expression of proteasome subunit genes. |
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. irjweb.comnih.gov These calculations can determine the distribution of electrons within a molecule and predict its reactivity, stability, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net
For this compound, while specific published values are scarce, analysis of related 1,4-DHP and pyridine (B92270) derivatives shows HOMO-LUMO energy gaps typically falling within a range that indicates moderate to high stability. researchgate.net For instance, computational analyses of novel nicotinaldehyde derivatives reported HOMO-LUMO band gaps in the range of 0.14947–0.15888 eV, although this represents a different but related class of compounds. researchgate.net Other quantum chemical parameters, such as ionization potential, electron affinity, and electronegativity, can also be calculated to provide a comprehensive electronic profile of the molecule. ijarset.com
Table 2: Representative Quantum Chemical Parameters Calculated for Pyridine Derivatives Using DFT
| Parameter | Definition | Typical Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Correlates with chemical stability and reactivity. mdpi.com |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
Note: Specific values for this compound are not available in the cited literature; this table illustrates the types of parameters that can be derived from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, tracking the movements and interactions of atoms and molecules. plos.orgnih.gov This technique is invaluable for studying the conformational flexibility of a molecule, its interactions with solvent, and the stability of its complexes with biological targets. digitellinc.comnih.gov
No specific MD simulation studies on this compound have been published. However, the application of MD simulations would be highly beneficial for several reasons. Firstly, MD could be used to explore the conformational landscape of the this compound molecule, identifying its most stable three-dimensional structures in an aqueous environment. This is crucial as the spatial arrangement of atoms is a key determinant of pharmacological activity. mlsu.ac.in
Secondly, MD simulations could shed light on the stability of potential this compound-protein complexes identified through molecular docking. By simulating the complex over time, researchers can assess the durability of key interactions, such as hydrogen bonds and hydrophobic contacts, providing a more rigorous evaluation of binding affinity. nih.gov
Finally, MD simulations would be instrumental in studying the metabolic conversion of this compound to AV-153. Simulations could model the conformational changes required for the enzymatic cleavage of the glutamic acid residue, offering insights into the dynamics of this critical reaction.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are essential for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead molecules. mlsu.ac.in
For the class of compounds that includes this compound, QSAR studies have suggested a potential "bell-shaped" relationship between the lipophilicity of the compounds and their biological activity. science.gov This implies that there is an optimal level of lipophilicity for activity; compounds that are either too hydrophilic or too lipophilic may show reduced efficacy.
Another important structure-activity relationship observed for 1,4-DHP derivatives relates to the nature and position of substituents on the dihydropyridine (B1217469) ring. Research has shown that for some activities, such as antioxidant potential, having carboxylate groups distant from the DHP ring, as is the case in this compound, can lead to an absence of that specific activity. This type of finding is critical for designing analogues with a desired activity profile.
Developing a specific QSAR model for this compound and its analogues would involve synthesizing a library of related compounds, measuring their biological activity in a relevant assay, and then using computational methods to correlate this activity with various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Theoretical Insights into Reaction Mechanisms and Energetics
Understanding the chemical reactions a drug molecule undergoes, both in terms of its mechanism of action and its metabolism, is fundamental to drug development. Computational chemistry offers powerful tools to investigate these reaction pathways and their associated energy changes. rsc.orgrsc.org
A key aspect of this compound's biochemistry is its metabolism. In vivo studies have shown that this compound can be converted to AV-153 through the removal of its glutamic acid residue. researchgate.net This metabolic transformation is significant because AV-153 has a different biological activity profile, notably its ability to bind to DNA. researchgate.net Quantum chemical methods, such as DFT, can be employed to model the reaction mechanism of this hydrolysis. Such a study would calculate the energies of the reactants, transition states, and products, providing the activation energy barrier for the reaction and offering insights into whether the reaction is enzymatically catalyzed and how its rate might be influenced by structural modifications.
In vitro studies have also provided clues about this compound's reactivity, showing it can act as a weak pro-oxidant in the Fenton reaction but does not effectively scavenge peroxynitrite. researchgate.net Theoretical calculations can help explain these observations by modeling the interactions of this compound with reactive oxygen species like hydroxyl radicals and peroxynitrite, determining the energetic feasibility of different reaction pathways.
Computational Approaches for Rational Drug Design and Optimization of this compound Analogues
Rational drug design utilizes computational methods to design and optimize molecules with desired therapeutic properties, aiming to increase efficiency and reduce the trial-and-error nature of traditional drug discovery. researchgate.netwiley.comsysrevpharm.org The computational insights gained from studying this compound provide a solid foundation for the rational design of new analogues.
The knowledge that this compound is a pro-drug for the DNA-binding agent AV-153 is a critical design consideration. researchgate.net Depending on the therapeutic goal, analogues could be designed to either facilitate or inhibit this metabolic conversion. For example, modifying the amide bond linking the glutamic acid moiety could alter its susceptibility to hydrolysis, thereby controlling the in vivo concentration of AV-153.
QSAR insights suggest that tuning lipophilicity is key to optimizing biological activity. science.gov Computational tools can predict the lipophilicity (e.g., logP) of virtual analogues before synthesis, allowing chemists to prioritize compounds within the optimal range.
Structure-based design approaches can be used to create analogues with enhanced affinity for specific targets like adenosine receptors or glutathione-related enzymes. nih.gov Using the three-dimensional structure of a target protein, new molecules can be designed de novo or through virtual screening of compound libraries to identify those that fit optimally into the binding site, forming favorable interactions. nih.gov This approach can lead to the development of more potent and selective this compound derivatives.
Future Research Directions and Preclinical Therapeutic Potential of Glutapyrone
Elucidation of Undefined Mechanisms of Action at Molecular and Cellular Levels
While initial studies have outlined a broad spectrum of activity for Glutapyrone, the precise molecular and cellular mechanisms underpinning its effects remain partially undefined, representing a critical area for future research. Unlike typical 1,4-DHP compounds, this compound lacks significant calcium antagonistic or agonistic properties. nih.gov Its pharmacological actions are thought to stem from a more complex interplay with various cellular systems.
Research suggests that the antiepileptic and neuroprotective effects of this compound may be realized through its influence on the GABAergic system and by inhibiting oxidative stress. vernadskyjournals.in.uanih.gov However, it does not appear to interact directly with ionotropic glutamate (B1630785) receptors, such as NMDA, KA, or AMPA receptors, at a wide range of concentrations. nih.gov This indicates that its neuromodulatory effects are not mediated by direct binding to these primary excitatory amino acid sites. Instead, its "unusually broad" pharmacological spectrum, which includes anticonvulsant and stress-protective activities, may involve concomitant actions on multiple neurotransmitter systems, including GABAergic and catecholaminergic pathways. wur.nlnih.govresearchgate.net It has been hypothesized that these functional properties could be secondary to actions on intracellular signaling events, possibly related to G proteins. nih.gov
Further investigation into its molecular interactions has revealed genome-protecting effects. researchgate.net this compound has been observed to mobilize DNA repair systems, offering protection against DNA damage under conditions of oxidative stress. researchgate.netresearchgate.net This suggests a mechanism that extends beyond simple neurotransmitter modulation to include the enhancement of cellular resilience and maintenance. The metabolism of this compound can result in the formation of AV-153, a compound which itself can bind to DNA and may stimulate DNA repair processes. researchgate.netresearchgate.net
Exploration of Therapeutic Applications in Conditions Associated with Impaired Proteasomal Function
A significant future direction for this compound research is its potential application in diseases linked to impaired function of the ubiquitin-proteasome system (UPS). The UPS is crucial for maintaining protein homeostasis (proteostasis), and its dysregulation is associated with aging and multiple pathologies, including neurodegenerative diseases. scispace.comnih.gov Pharmacological stimulation of proteasome activity is being explored as a potential therapeutic strategy for these conditions. srce.hr
Studies have shown that this compound and other 1,4-DHP derivatives can modulate the expression of essential proteasomal genes. scispace.com In preclinical rat models, this compound treatment was found to increase the mRNA expression of specific proteasome subunit genes. scispace.comnih.gov This ability to enhance the genetic machinery of the proteasome system suggests a therapeutic potential in conditions where proteostasis is compromised. scispace.comsrce.hr
The table below summarizes the observed effects of this compound on the mRNA expression of several proteasomal subunit genes in different rat organs, based on preclinical findings. scispace.comnih.gov
| Gene | Organ: Kidney | Organ: Blood |
| Psma3 | No effect | Not Reported |
| Psmb5 | Increased Expression | Increased Expression |
| Psmc6 | Increased Expression | Not Reported |
These findings underscore the potential for this compound to be investigated as a modulator of the UPS, opening avenues for its use in age-related and neurodegenerative disorders where protein aggregation and disposal are key pathological features. scispace.comnih.govsrce.hr
Development of Novel Multi-Target Ligands Based on the this compound Scaffold
The unique chemical architecture of this compound makes it an attractive scaffold for the development of novel multi-target ligands. Its structure is conceptually regarded as a dipeptide-mimicking framework, combining a 1,4-dihydropyridine (B1200194) ring with a glutamic acid residue via a peptide bond. nih.gov This hybrid design distinguishes it from conventional DHPs and provides multiple points for chemical modification to create derivatives with tailored pharmacological profiles.
The 1,4-DHP scaffold itself is known for its diverse biological activities, and derivatives have been explored for their inhibitory effects on various enzymes, including SIRT6. nih.gov The addition of the amino acid moiety in this compound introduces peptidomimetic characteristics, potentially enabling interactions with a broader range of biological targets. nih.gov Future research could focus on synthesizing a library of this compound analogues by modifying the amino acid component or altering the substituents on the dihydropyridine (B1217469) ring. This approach could lead to the discovery of new compounds with enhanced potency or novel mechanisms of action, targeting multiple pathways involved in complex diseases. For instance, derivatives could be designed to simultaneously modulate proteasomal activity and neurotransmitter systems, offering a multi-pronged therapeutic strategy for neurodegenerative disorders.
Investigational Role in Preclinical Models of Age-Related Disorders
The anti-aging properties of 1,4-DHP derivatives, the chemical class to which this compound belongs, have been noted in several studies. scispace.comnih.gov This positions this compound as a compound of interest for investigation in preclinical models of age-related disorders. Dysregulation of the ubiquitin-proteasome system is a known hallmark of the aging process, and this compound's ability to increase the expression of proteasome subunit genes could counteract age-related decline in proteostasis. scispace.comnih.gov
One study has specifically highlighted this compound's capacity to prevent neurodegenerative disorders in an animal model of alcohol-induced accelerated aging. wur.nl Its cognition-enhancing properties further support its potential to mitigate age-associated cognitive decline. wur.nl Future preclinical research should continue to explore the efficacy of this compound in various models of aging, examining its impact on lifespan, healthspan, and the development of age-related pathologies beyond neurodegeneration.
Continued Preclinical Evaluation for Neurodegenerative Disease Interventions
A primary focus of this compound research is its continued evaluation for interventions in neurodegenerative diseases. dovepress.comnih.gov Its neuroprotective properties are well-documented in preclinical settings. wur.nldovepress.comnih.gov this compound has been shown to protect cerebellar granule cells from damage caused by glutamate excitotoxicity and conditions mimicking ischemia/hypoxia (a lack of oxygen and glucose). dovepress.comnih.gov This is achieved in part by lowering lactate (B86563) dehydrogenase, an indicator of cell damage. dovepress.comnih.gov
While much of the research on 1,4-DHPs in neurodegeneration has focused on their role as calcium channel blockers, this compound's activity appears to be independent of this mechanism. nih.govnih.gov Its potential benefits are likely derived from its other properties, such as antioxidant effects, modulation of GABAergic processes, and enhancement of proteasomal and DNA repair functions. vernadskyjournals.in.uaresearchgate.net Given the multi-faceted nature of neurodegenerative diseases like Alzheimer's and Parkinson's, which involve oxidative stress, protein aggregation, and neuronal death, this compound's diverse mechanisms of action make it a compelling candidate for further study. dovepress.comnih.govvernadskyjournals.in.ua Continued preclinical evaluation in relevant animal models is essential to validate its therapeutic potential and to better understand how its unique pharmacological profile can be leveraged to combat these complex disorders. nih.gov
Q & A
Q. What experimental models are appropriate to assess Glutapyrone’s pro-oxidant vs. antioxidant effects?
Methodological Answer: this compound’s dual role in free radical modulation requires a combination of in vitro and in vivo models:
- ESR spectroscopy to measure hydroxyl radical scavenging capacity (e.g., Fenton reaction systems) .
- Plasmid DNA electrophoresis to evaluate protection against single-strand breaks induced by peroxynitrite or Fenton reaction products .
- Cell culture assays (e.g., HeLa cells or Tat-transfected B-lymphocytes) to quantify γH2AX foci as markers of DNA damage .
- Animal models (e.g., STZ-induced diabetic rats) to study systemic effects on DNA repair gene expression .
Q. How can researchers validate this compound’s DNA-binding properties?
Methodological Answer: Use UV/VIS spectroscopy to detect spectral shifts when this compound is titrated with DNA. Current studies confirm no direct DNA binding, distinguishing it from analogs like AV-153-Na . Alternative approaches include:
- Fluorescence quenching assays with DNA-intercalating dyes.
- Computational docking simulations to predict interaction sites.
Advanced Research Questions
Q. How to resolve contradictions in this compound’s DNA-damaging vs. protective effects across studies?
Methodological Answer: Contradictions arise from context-dependent mechanisms:
- Concentration dependence : Low doses (e.g., 5–100 nM) increase DNA damage in vitro, while higher doses (500 nM) reduce γH2AX foci in Tat-transfected lymphocytes .
- Pro-oxidant stimulation of repair pathways : this compound upregulates Parp1 (a DNA repair gene) in diabetic rat kidneys, suggesting indirect protection via repair activation .
- Model specificity : In vivo leukocyte DNA damage (e.g., increased breaks in STZ + this compound rats ) may reflect systemic oxidative stress, contrasting with cell-specific protection in vitro.
Q. What experimental designs are optimal for evaluating dose-dependent effects of this compound?
Methodological Answer: Adopt a multi-tiered approach :
In vitro dose-response curves : Test 1 nM–1 mM in cell-free systems (e.g., Fenton reaction) and cell cultures (e.g., HeLa cells).
Time-course analyses : Monitor γH2AX foci dynamics in lymphocytes over 24 hours post-treatment .
In vivo pharmacokinetics : Measure plasma concentrations in diabetic rats after administering 0.5 mg/kg this compound to correlate exposure with DNA damage/repair markers .
Q. How to reconcile this compound’s lack of peroxynitrite scavenging with its cellular DNA protection?
Methodological Answer: Focus on indirect mechanisms :
- Stimulation of endogenous antioxidants : Assess glutathione levels or catalase activity in treated cells.
- Modulation of repair enzymes : Quantify mRNA/protein levels of OGG1 (base excision repair) or XRCC1 (single-strand break repair) .
- Epigenetic effects : Use ChIP-seq to study histone modifications near DNA repair genes.
Contradiction Analysis & Research Gaps
Q. Why does this compound increase DNA damage in vivo despite in vitro protective effects?
Methodological Answer: Hypothesize systemic vs. localized effects :
- In vivo oxidative stress : Diabetic models (STZ) may amplify pro-oxidant effects, overwhelming repair capacity .
- Metabolic byproducts : High-dose this compound degrades into AV-153 (a genotoxic compound), detectable via HPLC-MS .
- Tissue-specific responses : Compare gene expression profiles in leukocytes (damage) vs. kidneys (enhanced repair) .
Q. How to address limitations in current this compound studies?
Methodological Recommendations:
- Standardize assays : Use identical radical generation systems (e.g., Fenton reaction conditions) across labs.
- Expand omics analyses : Perform transcriptomics/proteomics to identify novel targets (e.g., NRF2 pathway).
- Long-term toxicity studies : Monitor carcinogenic potential in chronic dosing models.
Key Research Implications
- Therapeutic potential : this compound’s DNA repair stimulation in diabetes warrants exploration in other oxidative stress disorders (e.g., neurodegeneration) .
- Mechanistic depth : Pro-oxidant activity may paradoxically enhance cellular resilience via hormesis, a hypothesis testable with knockout models (e.g., Parp1−/− mice).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
